molecular formula C7H10N4O2 B2886848 5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1702541-07-8

5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2886848
CAS RN: 1702541-07-8
M. Wt: 182.183
InChI Key: ODEGNFXCKWFWBJ-UHFFFAOYSA-N
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Description

“5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a unique heterocyclic compound . It’s part of the 1,2,4-triazole class of compounds, which are known for their significant effects in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . The molecular formula of this compound is C8H10F2N4O2, and it has a molecular weight of 232.19 .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like this compound often involves multistep synthetic routes . For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CC1CC(N2C(=N1)N=C(N2)C(=O)O)C(F)F . It’s worth noting that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, 1,2,4-triazoles are known to participate in a variety of reactions due to their unique structure and properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a key precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal and pharmaceutical chemistry. These nitrogen-containing heterocycles are found in many natural products with significant biological activities .

Development of Medicinal Chemistry Building Blocks

It is used to create focused small molecule libraries of triazolopyrazines, which are considered a brick in the house of medicinal chemistry. These libraries are essential for the development of new therapeutic agents .

Antimalarial Activity

One of the applications includes the synthesis of dihydroorotate dehydrogenase inhibitors, which have shown potential in antimalarial activity. This highlights the compound’s role in contributing to global health challenges .

Pharmacological Research

The compound is involved in pharmacological research, particularly in investigations related to the binding to HIV TAR RNA. This suggests its potential in the development of treatments for HIV .

Material Science Applications

In the field of material science, the compound has been utilized for its properties that contribute to the development of new materials with specific functions .

Biochemical Research

The compound is also used in biochemical research, including the study of fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders like dyslipidemia and diabetes .

Synthesis of Bioactive Compounds

It acts as a reactant in the synthesis of bioactive compounds, including those that function as RORγt inverse agonists, and JAK1 and JAK2 inhibitors, which are important in treating various diseases .

Cardiovascular and Hyperproliferative Disorders

Lastly, the compound is utilized in the treatment of cardiovascular disorders and hyperproliferative disorders, demonstrating its versatility and importance in therapeutic applications .

Future Directions

The 1,2,4-triazole class of compounds, which includes “5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has attracted significant attention in recent years due to its potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGNFXCKWFWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC(=N2)C(=O)O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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